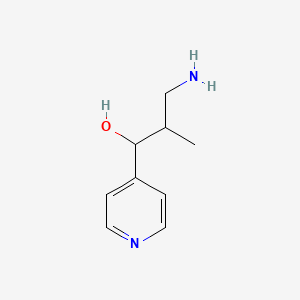
3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL is an organic compound that features a pyridine ring substituted at the 4-position with a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL typically involves the reaction of 4-pyridinecarboxaldehyde with 2-methyl-2-nitropropane, followed by reduction and subsequent amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Keto-2-methyl-1-(pyridin-4-YL)propan-1-OL.
Reduction: 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-amine.
Substitution: Various N-substituted derivatives depending on the substituent used.
Applications De Recherche Scientifique
3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects in various assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-methyl-1-(pyridin-3-YL)propan-1-OL: Similar structure but with the pyridine ring substituted at the 3-position.
3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL: Pyridine ring substituted at the 2-position.
3-Amino-2-methyl-1-(pyridin-5-YL)propan-1-OL: Pyridine ring substituted at the 5-position.
Uniqueness
The unique substitution pattern of 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL at the 4-position of the pyridine ring imparts distinct chemical and biological properties. This positional isomerism can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-amino-2-methyl-1-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)9(12)8-2-4-11-5-3-8/h2-5,7,9,12H,6,10H2,1H3 |
Clé InChI |
DLBRLUOZCGGVOE-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1=CC=NC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


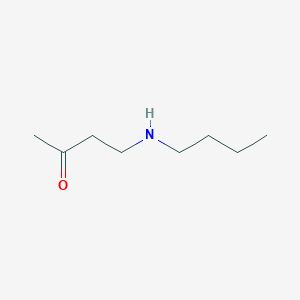
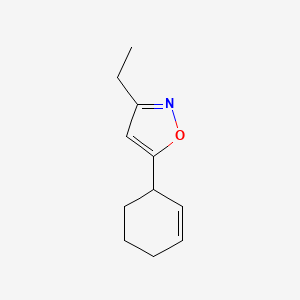
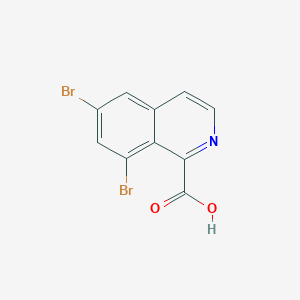

![3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223325.png)
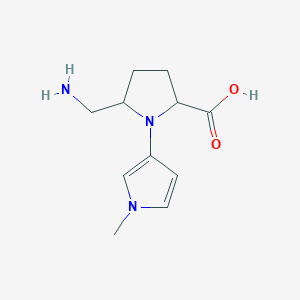
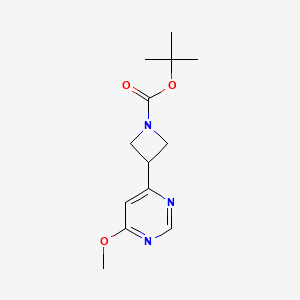
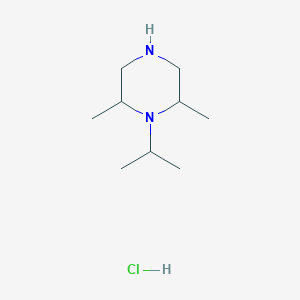
![N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide](/img/structure/B13223362.png)
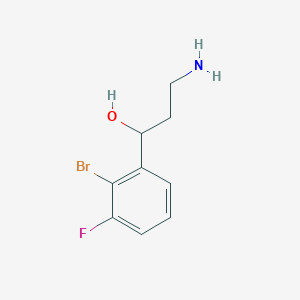
![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13223365.png)
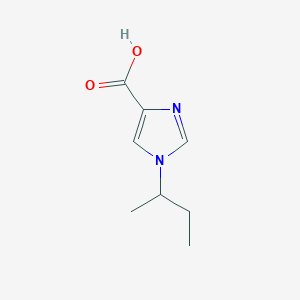
![3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylicacid](/img/structure/B13223372.png)
![2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13223373.png)
